2-(3-Ethoxyphenoxy)-ethylamine

Overview

Description

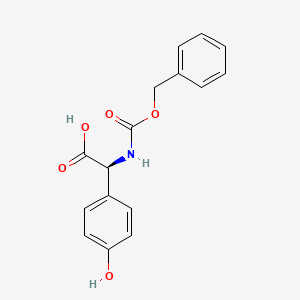

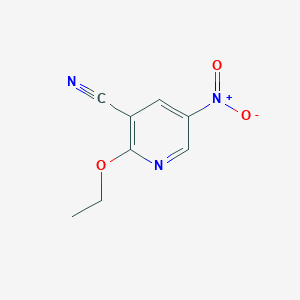

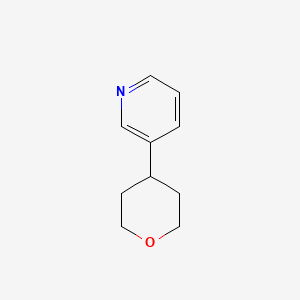

“2-(3-Ethoxyphenoxy)-ethylamine” is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 . This compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 39 bonds, including 20 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, compounds with similar structures have been studied for their potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry .Scientific Research Applications

Molecular Structure and Hydrogen Bonding Studies : A study by Macleod & Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes. This research provides insights into hydrogen bonding and flexibility in the molecule's side chain.

Chemical Synthesis : Research by Indumathi, Perumal, & Menéndez (2010) discusses a L-proline-catalyzed reaction involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, which is relevant to the synthesis of highly substituted chemical compounds.

Organic Compound Synthesis : The synthesis of 2-(p-nitrophenoxy)ethylamines is detailed by Knipe, Sridhar, & Lound-Keast (1977), illustrating the formation of these compounds through reactions with 2-aminoethanols.

Enantiomerically Pure Compounds : Martelli, Orena, & Rinaldi's (2011) study here on the synthesis of enantiomerically pure 3‐Amino‐2‐methylenealkanoates involves (S)-1-(4-methoxyphenyl)ethylamine, which is closely related to the subject compound.

Chromatographic Separation of Lanthanides : A study by Kaur & Agrawal (2005) explores the use of a chelating agent, bis-2[(O-carbomethoxy)phenoxy]ethylamine, for the chromatographic separation of lanthanides, showing its application in analytical chemistry.

Antidepressant Activity : Yardley et al. (1990) conducted research here on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their potential antidepressant activities.

Pharmaceutical Patents : Habernickel (2003) in their study here mentions 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, highlighting their potential in treating various neurological conditions.

Enzyme Substrate Studies : Law & Wood's (1973) research here on the ethanolamine-ammonia lyase enzyme using 2-ethoxyethylamine as a substrate provides insights into biochemical reactions involving similar compounds.

Optical Resolution in Pharmaceutical Synthesis : Sakai et al. (1993) discuss the optical resolution of 1-(3-Methoxyphenyl)ethylamine here, which is a key intermediate in pharmaceutical synthesis.

Corrosion Inhibition Efficiency : Djenane et al. (2019) conducted a study here on the efficiency of certain phosphonate derivatives in corrosion inhibition, which includes compounds structurally related to 2-(3-Ethoxyphenoxy)-ethylamine.

Future Directions

The future directions for research on “2-(3-Ethoxyphenoxy)-ethylamine” could include the development of more efficient synthesis methods, which could improve its accessibility for research purposes. Additionally, further studies could explore its potential applications in various fields, such as neuroscience and pharmacology .

Mechanism of Action

Target of Action

The primary target of 2-(3-Ethoxyphenoxy)-ethylamine is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA replication and repair . It forms a homotrimeric ring that encircles DNA, tethering DNA polymerases and other DNA editing enzymes .

Mode of Action

This compound interacts with PCNA through a unique mechanism. It targets a specific antigen site of a cancer-associated PCNA (caPCNA), which is located within the interdomain connecting loop of PCNA . This interaction inhibits the function of PCNA, disrupting DNA replication and repair processes in cancer cells .

Biochemical Pathways

The interaction of this compound with PCNA affects the DNA replication and repair pathways. By inhibiting PCNA, the compound disrupts these pathways, leading to cell cycle arrest and apoptotic cell death in cancer cells .

Result of Action

The result of this compound’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . This selective targeting of cancer cells over non-malignant cells is a significant advantage of this compound .

properties

IUPAC Name |

2-(3-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSGMQUQZQZSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)

![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)

![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)